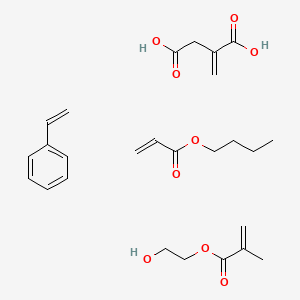

Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene

Description

The compound “Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylidenebutanedioic acid; styrene” is a combination of several important chemical entities. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Properties

CAS No. |

25119-70-4 |

|---|---|

Molecular Formula |

C26H36O9 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene |

InChI |

InChI=1S/C8H8.C7H12O2.C6H10O3.C5H6O4/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-3(5(8)9)2-4(6)7/h2-7H,1H2;4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1-2H2,(H,6,7)(H,8,9) |

InChI Key |

BVZDSIUKQMXIIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |

Related CAS |

25119-70-4 |

Origin of Product |

United States |

Preparation Methods

Butyl prop-2-enoate: This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

2-hydroxyethyl 2-methylprop-2-enoate:

Chemical Reactions Analysis

Butyl prop-2-enoate: Butyl prop-2-enoate undergoes various chemical reactions, including polymerization, oxidation, and esterification. It can be polymerized to form poly(butyl acrylate), which is used in paints, sealants, and adhesives . The compound can also react with strong oxidizing agents, acids, and bases .

2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is known for its polymerization reactions, forming poly(hydroxyethyl methacrylate) (pHEMA), which is used in contact lenses and hydrogels . It can also undergo esterification and cross-linking reactions .

Scientific Research Applications

Butyl prop-2-enoate: Butyl prop-2-enoate is widely used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of inks, resins, caulks, fibers, leather, and packaging materials .

2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is primarily used in the production of hydrogels for contact lenses and drug delivery systems. Its ability to form hydrophilic networks makes it ideal for biomedical applications, including soft contact lenses and tissue engineering .

Mechanism of Action

Butyl prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming flexible and durable polymers. These polymers exhibit properties such as mechanical strength, flexibility, and UV resistance, making them suitable for various industrial applications .

2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate forms hydrophilic networks through polymerization, which allows for high water retention and oxygen permeability. This property is crucial for its use in contact lenses and other biomedical applications .

Comparison with Similar Compounds

Conclusion

The combination of butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, 2-methylidenebutanedioic acid, and styrene represents a versatile group of compounds with significant applications in various fields. Their unique properties and reactions make them valuable in industrial, biomedical, and scientific research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.